molecular formula C8H16BrNO3 B1445702 Methyl 2-hydroxy-2-(piperidin-3-yl)acetate hydrobromide CAS No. 1423032-04-5

Methyl 2-hydroxy-2-(piperidin-3-yl)acetate hydrobromide

Cat. No. B1445702
M. Wt: 254.12 g/mol
InChI Key: RCJGSXQLKQIFBR-UHFFFAOYSA-N
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Description

“Methyl 2-hydroxy-2-(piperidin-3-yl)acetate hydrobromide” is a chemical compound with the molecular formula C8H16BrNO3 . It is used for pharmaceutical testing . This compound is an analog of Methylphenidate, a central nervous system (CNS) stimulant .


Synthesis Analysis

The synthesis of piperidine derivatives, such as “Methyl 2-hydroxy-2-(piperidin-3-yl)acetate hydrobromide”, has been a subject of interest in the field of organic chemistry . Various methods have been developed for the synthesis of substituted piperidines . For instance, a new efficient method for the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex was developed .


Molecular Structure Analysis

The molecular structure of “Methyl 2-hydroxy-2-(piperidin-3-yl)acetate hydrobromide” can be represented by the formula C8H16BrNO3 . The compound contains a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms .


Chemical Reactions Analysis

Piperidine derivatives undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The reactant undergoes a series of successive protonations .


Physical And Chemical Properties Analysis

“Methyl 2-hydroxy-2-(piperidin-3-yl)acetate hydrobromide” has a molecular weight of 254.12 . More detailed physical and chemical properties such as boiling point, solubility, and storage conditions were not found in the search results.

Scientific Research Applications

Opioid Pharmacology

Research on compounds within the opioid pharmacology domain, such as Ohmefentanyl (a potent congener of cis-3-methylfentanyl), shows significant interest in the stereochemistry of opioids and their interactions with receptors. Studies have focused on the unique activity of stereoisomers and their biological properties, offering insights into ligand-receptor interaction dynamics, binding affinity, and intrinsic efficacy. These findings contribute to the development of more refined pharmacophores for opioid receptors, highlighting the importance of structural factors in drug design and receptor specificity (Brine et al., 1997).

DNA Interaction

Research on the synthetic dye Hoechst 33258, known for its strong binding to the minor groove of double-stranded B-DNA, exemplifies the interest in compounds that interact specifically with DNA. This area of research is crucial for understanding drug-DNA interactions, with implications for designing drugs that can target DNA or modulate gene expression. Such compounds have applications in chemotherapy, radioprotection, and as tools in cellular biology (Issar & Kakkar, 2013).

Receptor Binding Studies

The exploration of arylcycloalkylamines and their effects on D2-like receptors has provided valuable information on the role of arylalkyl substituents in enhancing the potency and selectivity of receptor binding. This research underscores the significance of pharmacophoric groups in the design of antipsychotic agents and their potential therapeutic applications (Sikazwe et al., 2009).

Synthetic Methodologies for Drug Development

The synthesis and evaluation of (S)-clopidogrel highlight the ongoing efforts to develop efficient synthetic routes for therapeutically significant compounds. Reviews of synthetic methodologies offer insight into the challenges and innovations in the chemical synthesis of drugs, emphasizing the need for economic, effective, and environmentally friendly approaches (Saeed et al., 2017).

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research may focus on the discovery and biological evaluation of potential drugs containing the piperidine moiety .

properties

IUPAC Name

methyl 2-hydroxy-2-piperidin-3-ylacetate;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3.BrH/c1-12-8(11)7(10)6-3-2-4-9-5-6;/h6-7,9-10H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCJGSXQLKQIFBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1CCCNC1)O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-hydroxy-2-(piperidin-3-yl)acetate hydrobromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-hydroxy-2-(piperidin-3-yl)acetate hydrobromide
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Methyl 2-hydroxy-2-(piperidin-3-yl)acetate hydrobromide
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Methyl 2-hydroxy-2-(piperidin-3-yl)acetate hydrobromide
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Methyl 2-hydroxy-2-(piperidin-3-yl)acetate hydrobromide
Reactant of Route 6
Methyl 2-hydroxy-2-(piperidin-3-yl)acetate hydrobromide

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